molecular formula C13H11NO3 B6363882 5-(3-Methoxyphenyl)picolinic acid CAS No. 1226060-19-0

5-(3-Methoxyphenyl)picolinic acid

Cat. No.: B6363882
CAS No.: 1226060-19-0
M. Wt: 229.23 g/mol
InChI Key: VILSJHFLUCEYCY-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It has the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound features a picolinic acid moiety attached to a 3-methoxyphenyl group, making it a derivative of pyridine with a carboxylic acid substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)picolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)picolinic acid involves its interaction with molecular targets and pathways. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structures and disrupting zinc binding . This mechanism can inhibit the function of these proteins, which are involved in viral replication and cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Methoxyphenyl)picolinic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 3-methoxyphenyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-(3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILSJHFLUCEYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680758
Record name 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226060-19-0
Record name 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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